molecular formula C12H11ClN2S B7792829 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine

Cat. No.: B7792829
M. Wt: 250.75 g/mol
InChI Key: LBTUOHROLYROIM-UHFFFAOYSA-N
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Description

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, an ethylsulfanyl group at the 2nd position, and a phenyl group at the 6th position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-6-phenylpyrimidine with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and antimicrobial agents.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Agriculture: It is investigated for its potential as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-phenylpyrimidine
  • 4-Chloro-2-(propylsulfanyl)-6-phenylpyrimidine
  • 4-Chloro-2-(butylsulfanyl)-6-phenylpyrimidine

Uniqueness

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The ethylsulfanyl group provides a balance between hydrophobicity and steric effects, influencing the compound’s reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

IUPAC Name

4-chloro-2-ethylsulfanyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-2-16-12-14-10(8-11(13)15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTUOHROLYROIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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